2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[3’,2’:1,2]pyrimido[5,4-b]indole core, followed by the introduction of the fluoro and oxo groups. The final step involves the acylation of the intermediate with N-(3-phenylpropyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.
Chemical Reactions Analysis
Types of Reactions
2-(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-(3-phenylpropyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, 2-(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-(3-phenylpropyl)acetamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
2-(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-(3-phenylpropyl)acetamide is unique due to its combination of multiple heterocyclic rings and specific functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
898926-27-7 |
---|---|
Molecular Formula |
C23H21FN4O2S |
Molecular Weight |
436.5g/mol |
IUPAC Name |
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H21FN4O2S/c24-16-8-9-18-17(13-16)20-21(22(30)27-11-12-31-23(27)26-20)28(18)14-19(29)25-10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,25,29) |
InChI Key |
HUSKGOOTXNWMKM-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC(=O)NCCCC5=CC=CC=C5 |
Canonical SMILES |
C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC(=O)NCCCC5=CC=CC=C5 |
Origin of Product |
United States |
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